Cas no 877968-87-1 (6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline)

6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a structurally complex compound featuring a tetrahydroisoquinoline core functionalized with dimethoxy groups and a piperidine-4-carbonyl moiety linked via a phenylvinylsulfonyl group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate for drug discovery targeting central nervous system (CNS) disorders or enzyme inhibition. The presence of sulfonyl and carbonyl groups enhances binding affinity and selectivity, while the dimethoxy substitutions may improve metabolic stability. Its modular design allows for further derivatization, making it a versatile scaffold for pharmacological research. The compound's synthetic route and purity are critical for reproducibility in biological studies.
6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline structure
877968-87-1 structure
Product Name:6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
CAS No:877968-87-1
MF:C25H30N2O5S
MW:470.581105709076
CID:5855555
PubChem ID:16347812
Update Time:2025-05-25

6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Z29863471
    • 877968-87-1
    • EN300-26614212
    • 6,7-dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
    • 6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
    • Inchi: 1S/C25H30N2O5S/c1-31-23-16-21-8-12-26(18-22(21)17-24(23)32-2)25(28)20-9-13-27(14-10-20)33(29,30)15-11-19-6-4-3-5-7-19/h3-7,11,15-17,20H,8-10,12-14,18H2,1-2H3/b15-11+
    • InChI Key: XRANNMCVYDNJPB-RVDMUPIBSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCC(C(N2CC3C=C(C(=CC=3CC2)OC)OC)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 470.18754324g/mol
  • Monoisotopic Mass: 470.18754324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 781
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 84.5Ų

6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26614212-0.05g
6,7-dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
877968-87-1 95.0%
0.05g
$212.0 2025-03-20

Additional information on 6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Overview

The compound 6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 877968-87-1) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The structure of this molecule is characterized by a tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7, a piperidine ring substituted with a benzenesulfonyl group at position 4, and a carbonyl linkage connecting the piperidine and isoquinoline moieties.

Recent studies have highlighted the importance of tetrahydroisoquinolines in drug discovery due to their ability to modulate various cellular pathways. The benzenesulfonyl group in this compound is particularly interesting as it can enhance the stability and bioavailability of the molecule. Additionally, the piperidine ring contributes to the molecule's flexibility and ability to interact with target proteins through hydrogen bonding and hydrophobic interactions.

The synthesis of 6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and purity, making this compound more accessible for preclinical studies. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

In terms of biological activity, this compound has shown promising results in vitro against various cancer cell lines. The methoxy groups at positions 6 and 7 are believed to play a crucial role in modulating the molecule's pharmacokinetic properties. Furthermore, the benzenesulfonyl group enhances the molecule's lipophilicity, which is essential for crossing cellular membranes and reaching intracellular targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. Molecular docking studies suggest that the compound can bind effectively to kinases involved in cell proliferation and survival pathways. This makes it a potential candidate for anti-cancer drug development.

The pharmacokinetic profile of 6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied in animal models. The compound demonstrates moderate oral bioavailability and favorable distribution characteristics. These properties are critical for its potential use as an orally administered drug.

In conclusion, 6,7-Dimethoxy-2-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 877968-87-1) is a promising molecule with significant potential in medicinal chemistry. Its unique structure and favorable pharmacokinetic properties make it an attractive candidate for further preclinical development. As research continues to uncover its full potential, this compound could play a pivotal role in advancing novel therapeutic strategies.

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